molecular formula C22H18N2O4 B2493102 (Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate CAS No. 494830-86-3

(Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2493102
CAS No.: 494830-86-3
M. Wt: 374.396
InChI Key: NDQQZKUUSIMWGX-VBKFSLOCSA-N
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Description

(Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a high-purity chemical reagent designed for laboratory research applications. This compound features a complex naphtho[1,2-b]furan core structure, which is a scaffold of significant interest in medicinal chemistry for developing biologically active molecules. Fused polycyclic systems like this are frequently explored for their potential as kinase inhibitors, anticancer agents, and antimicrobials, given their ability to interact with various enzymatic targets. The specific (Z)-configuration at the exocyclic double bond and the incorporation of a pyridin-2-ylamino moiety are critical to its spatial geometry and binding affinity. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead compound for the development of novel therapeutic agents. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the specific product documentation for detailed handling, storage, and safety information.

Properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-4-[(E)-pyridin-2-yliminomethyl]benzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-3-27-22(26)18-13(2)28-21-15-9-5-4-8-14(15)20(25)16(19(18)21)12-24-17-10-6-7-11-23-17/h4-12,25H,3H2,1-2H3/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUUQTWIDFPCBH-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)/C=N/C4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate, with CAS number 494830-86-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C22H18N2O4
  • Molecular Weight : 374.4 g/mol
  • Structure : The compound features a naphtho-furan core with a pyridine ring, which is critical for its biological activity.

Biological Activity Overview

The biological activity of (Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate has been explored in various studies, indicating its potential as an anti-cancer and anti-inflammatory agent.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of similar structures showed inhibition of cancer cell proliferation through apoptosis induction. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines. This suggests a potential use in treating inflammatory diseases. The presence of the pyridine moiety is thought to enhance its anti-inflammatory effects by facilitating interactions with specific receptors involved in inflammation.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the pyridine and naphtho-furan structures significantly impact the biological activity:

Modification Effect on Activity
Substituting different groups on the pyridine ringAlters binding affinity to targets
Variations in the naphtho-furan coreInfluences potency against cancer cells

Case Studies

Several case studies have investigated the biological effects of similar compounds:

  • Antimalarial Activity : A related study on thiazole derivatives indicated that modifications to the aromatic ring improved antimalarial potency while reducing cytotoxicity in HepG2 cell lines. This highlights the importance of structural modifications in enhancing biological efficacy .
  • Leishmanicidal Activity : Hybrid compounds derived from similar frameworks have shown promising activity against Leishmania species, demonstrating their potential as therapeutic agents against parasitic infections .
  • Xanthine Oxidase Inhibition : Compounds with structural similarities have been found to exhibit potent xanthine oxidase inhibition, suggesting potential applications in treating gout and related disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate?

  • Methodology : Multi-step synthesis typically involves condensation reactions between pyridin-2-amine derivatives and substituted furan precursors. For example:

Step 1 : Prepare the naphtho[1,2-b]furan core via cyclization of 2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan using acetic anhydride under reflux .

Step 2 : Introduce the (pyridin-2-ylamino)methylene group via Schiff base formation, employing catalytic triethylamine in ethanol at 60–80°C .

Step 3 : Optimize the (Z)-isomer by controlling reaction time and temperature, as prolonged heating may favor the (E)-form .

  • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography .

Q. How can the molecular structure be confirmed experimentally?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) with software suites like SHELXL for refinement and ORTEP-3 for visualization . For example:

  • Crystallization : Grow crystals via vapor diffusion using dichloromethane/hexane.
  • Data Collection : Resolve the (Z)-configuration by analyzing torsion angles (C=N bond) and hydrogen-bonding networks .
    • Alternative Techniques : Validate via 1H^1H-NMR (pyridyl proton splitting patterns) and IR spectroscopy (C=O stretch at ~1700 cm1^{-1}) .

Q. What functional groups influence reactivity in this compound?

  • Key Groups :

  • 5-Oxo group : Participates in keto-enol tautomerism, affecting hydrogen-bonding interactions .
  • Pyridin-2-ylamino moiety : Acts as a hydrogen-bond donor/acceptor, influencing solubility and biological activity .
  • Ethyl ester : Susceptible to hydrolysis under basic conditions (e.g., NaOH/EtOH) .
    • Experimental Validation : Perform pH-dependent UV-Vis spectroscopy to track tautomeric shifts .

Advanced Research Questions

Q. How can stereochemical inconsistencies in the (Z)-isomer be resolved during synthesis?

  • Methodology :

  • Dynamic NMR : Monitor isomerization kinetics in DMSO-d6d_6 at varying temperatures to identify equilibrium conditions .
  • Computational Modeling : Use DFT (e.g., Gaussian) to calculate energy barriers between (Z)/(E) forms and compare with experimental SCXRD data .
    • Case Study : A 2021 study on analogous (Z)-configured compounds reported a 15 kJ/mol energy difference favoring the (Z)-form under ambient conditions .

Q. What computational tools are recommended for predicting intermolecular interactions in crystallography?

  • Software :

  • Mercury (CCDC) : Analyze π-π stacking and van der Waals interactions using Hirshfeld surfaces .
  • PLATON : Validate hydrogen-bond geometry and detect twinning in SCXRD data .
    • Example : In a 2023 study, PLATON identified C–H···O interactions stabilizing the naphtho[1,2-b]furan core .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

  • Protocol :

Cross-Validation : Compare NMR-derived dihedral angles with SCXRD torsion angles .

Synchrotron Analysis : Resolve ambiguities in electron density maps using high-resolution data (e.g., λ = 0.7 Å) .

Dynamic Studies : Perform variable-temperature XRD to assess thermal motion effects on apparent bond lengths .

  • Case Study : A 2020 refinement of a related furan derivative resolved conflicting NMR/XRD data by identifying a disordered ethyl group via SHELXL .

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